N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

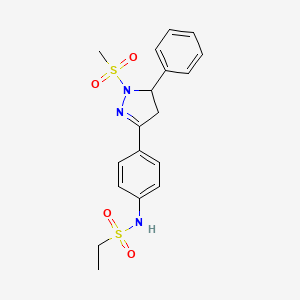

N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-derived sulfonamide compound characterized by a 4,5-dihydro-1H-pyrazole core substituted with a methylsulfonyl group at position 1, a phenyl group at position 5, and an ethanesulfonamide moiety attached to the para-position of the phenyl ring.

Properties

IUPAC Name |

N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-3-27(24,25)20-16-11-9-14(10-12-16)17-13-18(15-7-5-4-6-8-15)21(19-17)26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLGHJFKWHXLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step procedures beginning with the preparation of the pyrazole ring, followed by functionalization with the phenyl groups and subsequent sulfonation. Common reagents include hydrazines, aryl aldehydes, and sulfonating agents.

Industrial Production Methods

In an industrial setting, the synthesis is often scaled up using continuous flow reactors, ensuring consistent yield and quality. The process involves stringent control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl group.

Reduction: : Reduction typically targets the sulfone to yield sulfide.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or peracids.

Reduction: : Often performed using hydride donors like lithium aluminum hydride.

Substitution: : Halogenated reagents and catalysts like Lewis acids.

Major Products Formed

These reactions yield various derivatives, enhancing the compound's utility in different research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a precursor for synthesizing more complex molecules, particularly in creating heterocyclic compounds for pharmaceuticals.

Biology

In biology, its structural features make it useful in studying enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

Medically, the compound is explored for its anti-inflammatory and analgesic properties. Its ability to modulate certain biological pathways adds to its therapeutic potential.

Industry

Industrially, it is used in the manufacture of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The compound's mechanism of action is linked to its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biological pathways, leading to its observed effects in various assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, sulfonyl groups, and aromatic moieties. Below is a detailed comparison based on molecular properties, substituent effects, and biological activity.

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound (443.52 g/mol) is lighter than the chloro-fluoro analog (522.01 g/mol ) due to the absence of halogen atoms.

- Replacing methylsulfonyl (target) with ethylsulfonyl reduces molecular weight (435.56 g/mol) but increases steric bulk.

Biological Activity :

- Analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit high docking scores in antiviral studies, suggesting that ethoxy and benzoyl groups enhance target binding .

- The ethylsulfonyl-o-tolyl analog has a pKa of 8.68, indicating moderate basicity, which may influence solubility and membrane permeability.

Research Findings and Substituent Trends

Sulfonyl Group Variations: Methylsulfonyl (target) vs. 3-Chlorophenylsulfonyl adds a bulky, electronegative group, likely altering binding pocket interactions.

Aromatic Ring Modifications: Phenyl (target) vs. 2-Fluorophenyl introduces a strong dipole, possibly improving binding affinity in enzymatic targets.

Docking Score Correlations :

- Analogs with ethoxy or benzoyl groups (e.g., from ) show higher predicted binding affinities, suggesting that electron-donating substituents on the aryl ring improve interactions with viral polymerases or proteases .

Biological Activity

N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique pyrazole structure, which is often associated with various therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide. Its molecular formula is , and it has a molecular weight of 393.48 g/mol. The structure includes a pyrazole ring and sulfonamide groups, which contribute to its biological properties.

The mechanism of action of this compound primarily involves enzyme inhibition. The compound is believed to interact with specific molecular targets by binding to their active sites, thereby blocking enzymatic activity. This inhibition can influence various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that this compound could exhibit anti-inflammatory properties.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have shown efficacy against neuroblastoma cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

A notable study explored the effects of similar compounds on neuroblastoma cells. The results indicated that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways . Such findings highlight the potential of this compound as a candidate for further development in anticancer therapies.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |

| Molecular Formula | |

| Molecular Weight | 393.48 g/mol |

| Mechanism of Action | Enzyme inhibition |

| Potential Applications | Anti-inflammatory, anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of pyrazole precursors with sulfonamide derivatives. For example, pyrazoline-sulfonamide hybrids are often prepared by reacting hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation using methanesulfonyl or ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dry THF). Optimization of stoichiometry, temperature (0–25°C), and reaction time (6–24 hours) is critical to achieving yields >70% .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. For SCXRD, data-to-parameter ratios >15 and R-factors <0.06 ensure accuracy, as seen in related pyrazole-sulfonamide structures .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., carbonic anhydrase isoforms) due to the sulfonamide moiety’s known role in binding zinc ions. Cytotoxicity can be screened using MTT assays on cancer cell lines (IC₅₀ values reported in μM ranges). Dose-response curves (0.1–100 μM) and positive controls (e.g., acetazolamide) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups like -F or -CF₃) and pyrazole rings (e.g., methylsulfonyl vs. ethanesulfonyl). Compare inhibition constants (Kᵢ) across analogs using enzyme kinetics. For example, fluorinated analogs in related compounds showed 10-fold higher potency due to enhanced hydrophobic interactions .

Q. What crystallographic data support the conformational stability of this compound, and how does it influence ligand-receptor binding?

- Methodological Answer : SCXRD data reveal dihedral angles between the pyrazole and phenyl rings (e.g., 15–30°), which affect planarity and binding pocket compatibility. Hydrogen-bonding networks involving sulfonamide -SO₂NH₂ groups (e.g., N–H···O interactions with backbone carbonyls) are critical for stability. R-factors <0.06 and mean C–C bond deviations <0.005 Å ensure reliability .

Q. How should researchers address contradictions in cytotoxicity data across different studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., identical cell lines, passage numbers, and incubation times). For instance, discrepancies in IC₅₀ values may arise from variations in cell permeability or metabolic activity. Confirm results with orthogonal methods like apoptosis assays (Annexin V/PI staining) and compare with structurally similar compounds (e.g., pyrano-pyrazole sulfonamides with IC₅₀ = 2–15 μM) .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Pharmacokinetic predictions (ADMET) via SwissADME or pkCSM can assess logP (optimal 2–3), bioavailability (≥30%), and blood-brain barrier penetration. Validate with experimental logD₇.₄ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.